4-Phenylsulfonylpyridine-3-carbaldehyde
Description
4-Phenylsulfonylpyridine-3-carbaldehyde is a heterocyclic aromatic compound featuring a pyridine ring substituted with a phenylsulfonyl group at position 4 and a formyl (aldehyde) group at position 2. The phenylsulfonyl moiety is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring and enhances the electrophilicity of the aldehyde functionality. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, ligands, and advanced materials. Its synthesis typically involves sulfonation of pyridine derivatives followed by formylation or oxidation reactions .
Properties
Molecular Formula |
C12H9NO3S |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
4-(benzenesulfonyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H9NO3S/c14-9-10-8-13-7-6-12(10)17(15,16)11-4-2-1-3-5-11/h1-9H |
InChI Key |
ZFRXSJAEGUAWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-Phenylsulfonylpyridine-3-carbaldehyde with structurally related pyridine-3-carbaldehyde derivatives:
Physicochemical Properties
- Solubility: The sulfonyl group in this compound reduces solubility in non-polar solvents compared to the methyl-substituted analog. However, it exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., sulfonyl, chloro) generally exhibit higher thermal stability than those with electron-donating groups (e.g., methyl) due to reduced resonance destabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
